(3,5-二甲酰基苯基)硼酸

描述

3,5-Diformylphenylboronic acid (DFPBA) is an organic compound that has two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring . It is used as a bridging ligand linker for Covalent Organic Frameworks (COFs) in applications such as self-healing materials, drug delivery, cell capture, and release .

Synthesis Analysis

The synthesis of 3,5-Diformylphenylboronic acid involves various chemical reactions. It has been used as a reactant in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine .Molecular Structure Analysis

The molecular structure of 3,5-Diformylphenylboronic acid consists of two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring . The molecular formula is C8H7BO4 and the molecular weight is 177.95 g/mol .Chemical Reactions Analysis

3,5-Diformylphenylboronic acid is involved in various chemical reactions. It has been used in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine . It can also be used in highly efficient oxime click reactions, allowing the facile preparation of phenylboronic acid functional materials .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Diformylphenylboronic acid include a melting point of 255-259 °C (Dec.) (lit.) . It has a predicted boiling point of 432.4±55.0 °C and a predicted density of 1.32±0.1 g/cm3 . The storage temperature is at room temperature in an inert atmosphere .科学研究应用

传感应用

(3,5-二甲酰基苯基)硼酸由于其与二醇和强路易斯碱如氟化物或氰化物阴离子相互作用的能力,被广泛用于传感应用中。 这种相互作用对于均相测定和异质检测系统的开发至关重要 .

生物标记和蛋白质操作

该化合物与二醇的相互作用也使其能够用于生物标记。它可用于操作蛋白质、对其进行修饰,甚至帮助分离蛋白质。 这使其成为研究蛋白质结构和功能的宝贵工具 .

治疗药物的开发

硼酸,包括(3,5-二甲酰基苯基)硼酸,在治疗药物的开发中发挥作用。 它们参与信号通路干扰、酶抑制,并可以作为细胞递送系统的一部分 .

分析方法

这种硼酸用于创建用于分析方法的微粒。 这些微粒可用于各种测定,并有助于检测特定分析物 .

控释系统

在材料科学领域,(3,5-二甲酰基苯基)硼酸被用于设计用于控制释放诸如胰岛素等物质的聚合物,使其在医疗应用中具有重要意义 .

酶抑制剂的表面张力研究

该化合物参与了探索酶抑制剂的表面张力特性的研究。 这项研究可能导致新药和治疗剂的开发 .

细菌叶绿素的合成

(3,5-二甲酰基苯基)硼酸用于细菌叶绿素的合成,细菌叶绿素是具有潜在的光动力疗法应用和作为光敏剂的化合物 .

糖基化分子的电泳

作用机制

Target of Action

3,5-Diformylphenylboronic acid primarily targets carbohydrates on the cell surface . The compound forms a boronic ester with these carbohydrates, enabling efficient cell capture .

Mode of Action

The interaction between 3,5-Diformylphenylboronic acid and its targets involves the formation of a boronic ester. This occurs between the phenylboronic acid of the compound and the carbohydrates present on the cell surface . This interaction enables efficient cell capture at pH 6.8 .

Biochemical Pathways

The primary biochemical pathway affected by 3,5-Diformylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound’s role in this pathway contributes to its wide application in various chemical reactions .

Pharmacokinetics

The compound is known to be relatively stable and can dissolve in water, ethanol, and other organic solvents .

Result of Action

The molecular and cellular effects of 3,5-Diformylphenylboronic acid’s action primarily involve the capture and release of cells. The compound’s interaction with carbohydrates on the cell surface allows for efficient cell capture at pH 6.8 and cell detachment at pH 7.8 with a glucose concentration of 70 mM .

Action Environment

The action, efficacy, and stability of 3,5-Diformylphenylboronic acid can be influenced by environmental factors such as pH and glucose concentration . For instance, the compound’s ability to capture and release cells is optimized at pH 6.8 and 7.8, respectively .

安全和危害

未来方向

3,5-Diformylphenylboronic acid has potential applications in the field of Covalent Organic Frameworks (COFs). It can be used in the development of self-healing materials, drug delivery systems, and cell capture and release mechanisms . It has also been used in the dynamic covalent hydrogels for triggered cell capture and release .

属性

IUPAC Name |

(3,5-diformylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFBPKDFVPXQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C=O)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400454 | |

| Record name | 3,5-Diformylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480424-62-2 | |

| Record name | 3,5-Diformylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

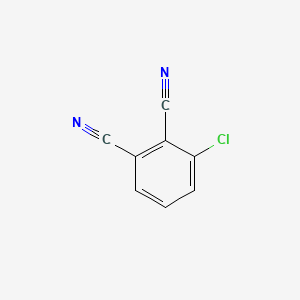

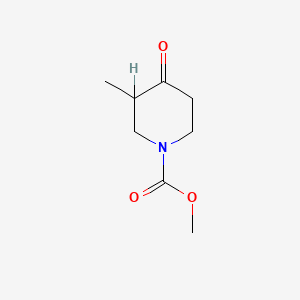

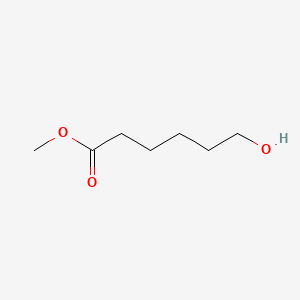

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,5-diformylphenylboronic acid contribute to the formation of complex structures like dendrimers?

A1: 3,5-Diformylphenylboronic acid acts as a building block for constructing complex molecular architectures due to its unique structure. [, ] The boronic acid moiety can form reversible covalent bonds with diols, such as 3,4-dihydroxypyridine, leading to boronate ester formation. [] The two formyl groups (-CHO) located at the 3 and 5 positions provide additional reactive sites for further functionalization. This allows for the attachment of various chemical groups, including amines and dendrons, enabling the creation of diverse dendritic structures. []

Q2: What role does the reversible covalent bonding of 3,5-diformylphenylboronic acid play in material applications?

A2: The dynamic nature of the boronate ester bonds formed by 3,5-diformylphenylboronic acid with diols allows for the creation of stimuli-responsive materials. [] For instance, researchers have demonstrated a hydrogel system incorporating 3,5-diformylphenylboronic acid that can capture and release cells based on pH changes. [] At a specific pH, the boronic acid groups bind to carbohydrate moieties on the cell surface, capturing the cells. Shifting the pH disrupts these bonds, enabling controlled cell release. This dynamic behavior has potential applications in cell diagnostics, cell culture, and other biomedical fields. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate](/img/no-structure.png)